molecular formula C21H29FO2Si B12582775 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol CAS No. 645413-04-3

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol

Cat. No.: B12582775
CAS No.: 645413-04-3
M. Wt: 360.5 g/mol
InChI Key: OWPOFNRJGWMZPK-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is an organic compound that features a tert-butyl(diphenyl)silyl ether protecting group and a fluorine atom on a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 4-fluoropentan-1-ol using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one.

    Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-pentan-1-ol.

    Substitution: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-azidopentan-1-ol.

Scientific Research Applications

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol depends on its application. In organic synthesis, the tert-butyl(diphenyl)silyl group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.

Properties

CAS No.

645413-04-3

Molecular Formula

C21H29FO2Si

Molecular Weight

360.5 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol

InChI

InChI=1S/C21H29FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-15,18,23H,10-11,16-17H2,1-3H3

InChI Key

OWPOFNRJGWMZPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCCO)F

Origin of Product

United States

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